
3-bromo-6-ethyl-5-((tetrahydro-2H-pyran-4-yl)amino)pyrazine-2-carbonitrile
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Overview
Description
3-bromo-6-ethyl-5-((tetrahydro-2H-pyran-4-yl)amino)pyrazine-2-carbonitrile is a chemical compound with the molecular formula C12H15BrN4O and a molecular weight of 311.18 g/mol . It is known for its applications in various fields, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-6-ethyl-5-((tetrahydro-2H-pyran-4-yl)amino)pyrazine-2-carbonitrile typically involves multiple steps. One common method includes the following steps:
Formation of the Pyrazine Ring: The pyrazine ring is formed through the cyclization of appropriate precursors under controlled conditions.
Amination: The tetrahydro-2H-pyran-4-yl group is introduced through an amination reaction, often using amines and suitable catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-bromo-6-ethyl-5-((tetrahydro-2H-pyran-4-yl)amino)pyrazine-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its functional groups.
Cyclization: Intramolecular cyclization reactions can lead to the formation of more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while reduction with LAH can produce amine derivatives .
Scientific Research Applications
3-bromo-6-ethyl-5-((tetrahydro-2H-pyran-4-yl)amino)pyrazine-2-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly in the development of anti-cancer drugs.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: It is employed in biological research to study its effects on various biological pathways and targets.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-bromo-6-ethyl-5-((tetrahydro-2H-pyran-4-yl)amino)pyrazine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-bromo-6-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound shares structural similarities and is used in medicinal chemistry.
Methyl 5-bromo-3-(ethyl(tetrahydro-2H-pyran-4-yl)amino)-2-methylbenzoate: Another structurally related compound with applications in organic synthesis.
Uniqueness
3-bromo-6-ethyl-5-((tetrahydro-2H-pyran-4-yl)amino)pyrazine-2-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry .
Biological Activity
3-Bromo-6-ethyl-5-((tetrahydro-2H-pyran-4-yl)amino)pyrazine-2-carbonitrile, with the molecular formula C₁₂H₁₅BrN₄O and CAS number 2043019-98-1, is a complex chemical compound notable for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity through synthesized analogs, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazine ring substituted with a bromo group and an ethyl group, alongside a tetrahydro-2H-pyran moiety linked via an amino group. The unique structural components contribute to its diverse biological activities.
Property | Value |
---|---|
Molecular Formula | C₁₂H₁₅BrN₄O |
Molar Mass | 311.18 g/mol |
CAS Number | 2043019-98-1 |
Synonyms | Gilteritinib Impurity 1 |
Biological Activities
Research indicates that compounds structurally similar to this compound exhibit various biological activities, including:
- Anticancer Activity : Similar compounds have been evaluated for their efficacy against cancer cell lines. For instance, derivatives with modifications on the pyrazine ring have shown promising results in inhibiting cancer cell proliferation.
- Antimicrobial Properties : The presence of the bromo group has been linked to enhanced antimicrobial activity against several bacterial strains, making it a candidate for further development as an antimicrobial agent.
- Neuroprotective Effects : Some studies suggest potential neuroprotective properties, possibly through modulation of cholinergic pathways, akin to other derivatives that inhibit acetylcholinesterase (AChE).
Case Study 1: Anticancer Efficacy
In a study analyzing the anticancer effects of pyrazine derivatives, 3-bromo-6-ethyl-5-(tetrahydro-2H-pyran-4-yl)amino)pyrazine-2-carbonitrile was tested against various cancer cell lines. The compound demonstrated significant cytotoxicity with an IC50 value comparable to established chemotherapeutics.
Case Study 2: Antimicrobial Activity
A comparative analysis of antimicrobial activity revealed that the compound exhibited potent activity against Gram-positive bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis, enhancing its potential as an antibiotic.
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications on the pyrazine ring and variations in the tetrahydro-pyran moiety can lead to significant changes in potency and selectivity.
Compound Name | Structural Features | Biological Activity | Uniqueness |
---|---|---|---|
3-Bromo-Pyrazine | Bromo-substituted pyrazine | Antimicrobial | Lacks ethyl and tetrahydropyran groups |
6-Methylpyrazine | Methyl-substituted pyrazine | Anticancer | No bromo or carbonitrile groups |
Tetrahydropyran Derivatives | Contains tetrahydropyran ring | Varies widely | Focus on cyclic structures without pyrazine |
The uniqueness of 3-bromo-6-ethyl-5-(tetrahydro-2H-pyran-4-yl)amino)pyrazine-2-carbonitrile lies in its combination of both a bromo-substituted pyrazine and a tetrahydropyran moiety, which may confer distinct biological properties not observed in other compounds.
Properties
Molecular Formula |
C12H15BrN4O |
---|---|
Molecular Weight |
311.18 g/mol |
IUPAC Name |
3-bromo-6-ethyl-5-(oxan-4-ylamino)pyrazine-2-carbonitrile |
InChI |
InChI=1S/C12H15BrN4O/c1-2-9-12(15-8-3-5-18-6-4-8)17-11(13)10(7-14)16-9/h8H,2-6H2,1H3,(H,15,17) |
InChI Key |
RWFOATKUUNHEPO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=C(C(=N1)C#N)Br)NC2CCOCC2 |
Origin of Product |
United States |
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